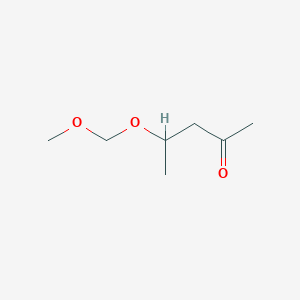

4-(Methoxymethoxy)pentan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

113133-47-4 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

4-(methoxymethoxy)pentan-2-one |

InChI |

InChI=1S/C7H14O3/c1-6(8)4-7(2)10-5-9-3/h7H,4-5H2,1-3H3 |

InChI Key |

DPPIZNZNWBBPAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)OCOC |

Origin of Product |

United States |

Non Chelation Felkin Anh Control for Anti Diol Formation:when a Bulky, Non Chelating Reducing Agent E.g., L Selectride or K Selectride is Used, Chelation is Not Possible. the Molecule Adopts an Acyclic Conformation Predicted by the Felkin Anh Model to Minimize Steric Interactions. the Largest Substituent at the C4 Stereocenter the C1 C3 Fragment Orients Itself Anti Periplanar to the Incoming Nucleophile. the Hydride then Attacks the Carbonyl from the Least Sterically Hindered Trajectory, Which is Typically Past the Smallest Substituent Hydrogen , Leading to the Formation of the Anti 1,3 Diol.

This dual control allows a single chiral intermediate to serve as a divergent precursor to two different diastereomeric products, enhancing the efficiency and elegance of a synthetic route.

| Reaction Condition | Controlling Model | Mechanism | Major Product | Reference Principle |

|---|---|---|---|---|

| Red-Al, Zn(BH4)2 in Toluene | Chelation Control | Hydride delivery to the face opposite the C5-methyl group within a rigid cyclic chelate. | syn-4-(Methoxymethoxy)pentan-2-ol | organic-chemistry.org |

| L-Selectride, K-Selectride in THF | Felkin-Anh (Non-Chelation) | Hydride attack along the least sterically hindered trajectory (past H at C4). | anti-4-(Methoxymethoxy)pentan-2-ol | umich.edu |

Reactivity and Mechanistic Investigations of 4 Methoxymethoxy Pentan 2 One

Reactivity Profiles of the Ketone Functionality

The ketone group in 4-(methoxymethoxy)pentan-2-one is a key site for various chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles, and the acidity of the α-hydrogens, which allows for the formation of enolates.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones where a nucleophile adds to the carbonyl carbon. masterorganicchemistry.com This process involves the breaking of the carbon-oxygen π-bond and the formation of a new bond between the nucleophile and the carbonyl carbon, resulting in a tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.com The subsequent protonation of the resulting alkoxide yields an alcohol. youtube.com

Common nucleophiles for these reactions include organometallic reagents and hydride donors.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to ketones. msu.eduyoutube.com For instance, the reaction of pentan-2-one with butyl magnesium bromide results in the formation of 4-methyloctan-4-ol. chegg.com Similarly, this compound would be expected to react with such organometallic reagents at the ketone functionality. Gilman reagents, which are lithium diorganocopper compounds, are another class of organometallic reagents, though they exhibit different reactivity patterns. wikipedia.orglibretexts.org

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used to reduce ketones to secondary alcohols. numberanalytics.commasterorganicchemistry.comumn.edu The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. youtube.com This is a standard method for converting ketones to their corresponding alcohols. mnstate.edu For example, NaBH₄ is used to reduce 3-nitroacetophenone to 1-(3-nitrophenyl)ethanol. umn.edu

The general mechanism for the reduction of a ketone by sodium borohydride is as follows:

The hydride ion from NaBH₄ attacks the electrophilic carbonyl carbon. youtube.com

The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate. youtube.com

A subsequent workup with a protic solvent, such as ethanol (B145695) or water, protonates the alkoxide to yield the final alcohol product. numberanalytics.com

Table 1: Examples of Nucleophilic Addition Reactions with Ketones

| Reactant Ketone | Reagent | Product | Reaction Type |

| Pentan-2-one | Butyl magnesium bromide | 4-Methyloctan-4-ol | Grignard Reaction |

| 3-Nitroacetophenone | Sodium Borohydride (NaBH₄) | 1-(3-Nitrophenyl)ethanol | Reduction |

| 9H-Fluoren-9-one | Sodium Borohydride (NaBH₄) | 9H-Fluoren-9-ol | Reduction |

Enolate Chemistry and Alpha-Functionalization

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) of this compound are acidic and can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.comyoutube.com This enolate is a key intermediate for a variety of reactions that form new carbon-carbon bonds at the α-position, a process known as alpha-functionalization. byjus.comuwo.ca

The formation of an enolate can be directed to a specific α-carbon. In the case of an unsymmetrical ketone like this compound, two different enolates can potentially be formed. The use of a bulky base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. libretexts.orgyoutube.com Conversely, thermodynamic enolates, which are more substituted and more stable, are favored under conditions that allow for equilibration. libretexts.org

Once formed, the enolate can act as a nucleophile in Sₙ2 reactions with alkyl halides, leading to α-alkylation. fiveable.mepressbooks.pub This reaction is a powerful tool for constructing more complex carbon skeletons. For this reaction to be successful, a strong base that can completely convert the ketone into its enolate is often required. libretexts.org

Condensation Reactions

Enolates derived from ketones can also participate in condensation reactions, such as the aldol (B89426) condensation. masterorganicchemistry.com In a base-catalyzed aldol condensation, the enolate attacks the carbonyl carbon of another ketone or aldehyde molecule. youtube.com This is followed by protonation to yield a β-hydroxy ketone, which is known as the aldol addition product. masterorganicchemistry.com Subsequent heating can lead to dehydration, resulting in the formation of an α,β-unsaturated ketone, the aldol condensation product. masterorganicchemistry.com

For example, the aldol condensation of acetone (B3395972) in the presence of a base can lead to the formation of 4-hydroxy-4-methyl-2-pentanone. google.com Similarly, the reaction of acetone with p-anisaldehyde under basic conditions yields 4-(4'-methoxyphenyl)but-3-en-2-one. magritek.comazom.com Crossed aldol condensations, which involve two different carbonyl compounds, are also possible. youtube.com

Transformations Involving the Methoxymethyl Ether

The methoxymethyl (MOM) ether group in this compound serves as a protecting group for the hydroxyl functionality of its precursor, 4-hydroxypentan-2-one (B1618087). nih.gov The stability and cleavage of this protecting group are crucial aspects of its synthetic utility.

Protection and Deprotection Strategies of the Alcohol Precursor

The MOM group is a widely used protecting group for alcohols due to its stability under a variety of conditions, including strongly basic and weakly acidic environments. nih.gov

The protection of an alcohol as a MOM ether is typically achieved by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternatively, strong bases like sodium hydride can be used. total-synthesis.com

Deprotection of the MOM ether to regenerate the alcohol is most commonly accomplished under acidic conditions. wikipedia.orgtotal-synthesis.comlibretexts.org However, milder methods have also been developed to avoid the use of strong acids, which can be detrimental to sensitive functional groups within a molecule. nih.govacs.org

Acid-Catalyzed Deprotection Pathways

The standard method for cleaving a MOM ether is through acid-catalyzed hydrolysis. total-synthesis.com This process involves the protonation of the ether oxygen, which activates the acetal (B89532) system and facilitates the release of the free alcohol. total-synthesis.com

Common acidic conditions for MOM deprotection include:

Hydrochloric acid (HCl) in an aqueous alcohol solution. total-synthesis.com

Trifluoroacetic acid (TFA) in dichloromethane. total-synthesis.com

Pyridinium p-toluenesulfonate (PPTS) in tert-butanol. total-synthesis.com

The choice of acid and reaction conditions can be tailored to the specific substrate to achieve selective deprotection, even in the presence of other acid-labile groups. total-synthesis.com For instance, it is possible to selectively remove a MOM group while retaining a p-methoxybenzyl (PMB) group under certain acidic conditions. total-synthesis.com

Alternative, non-acidic methods for MOM deprotection have also been developed, such as the use of trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl, which proceeds under mild conditions. nih.govacs.org Other reagents that have been employed for MOM ether cleavage include CBr₄/PPh₃ and Zn(OTf)₂. researchgate.net

Table 2: Reagents for MOM Ether Deprotection

| Reagent | Conditions | Notes |

| Hydrochloric Acid (HCl) | Aqueous Ethanol | Standard acidic hydrolysis total-synthesis.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Strong acid, effective for deprotection total-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | t-Butanol | Mild acidic conditions total-synthesis.com |

| Trimethylsilyl triflate (TMSOTf) / 2,2′-bipyridyl | Acetonitrile | Mild, non-acidic conditions nih.govacs.org |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Aprotic Solvent | Selective for phenolic MOM ethers |

| Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) | Isopropanol | Lewis acid-catalyzed deprotection researchgate.net |

Stability and Selectivity of the MOM Group in Complex Syntheses

A key advantage of the MOM protecting group is its predictable stability profile, which allows for its selective removal in the presence of other functional groups. The MOM ether in a molecule like this compound is stable under a wide range of conditions, including exposure to strong bases, nucleophiles, and various reducing and oxidizing agents. total-synthesis.comorganic-chemistry.orgadichemistry.com

This stability allows for high chemoselectivity during deprotection. For instance, the MOM group can be selectively cleaved while other protecting groups remain intact. Studies have shown that MOM ethers can be removed with Lewis acids like Zn(OTf)₂ without affecting acid-sensitive groups such as tert-butyldiphenylsilyl (TBDPS) ethers or base-labile groups like benzoates (Bz). cdnsciencepub.com Similarly, Bi(OTf)₃ allows for the deprotection of MOM ethers in the presence of TBDMS, TBDPS, benzyl (B1604629), and allyl ethers. eurekaselect.com The combination of TMSOTf and 2,2′-bipyridyl is also highly chemoselective, leaving acid-labile groups like trityl (Tr) ethers untouched. nih.gov Conversely, conditions can be chosen to cleave other groups while preserving the MOM ether; for example, a PMB group can be cleaved under certain acidic conditions while the MOM group is retained. total-synthesis.com

The following table illustrates the selectivity of MOM group deprotection in the presence of other common protecting groups.

| Deprotection Reagent for MOM | Protecting Group Preserved | Reference |

| Zn(OTf)₂ / Isopropanol | Benzyl (Bn), TBDPS, P-Methoxybenzyl (PMB), Benzoate (Bz) | cdnsciencepub.com |

| Bi(OTf)₃ / THF/H₂O | TBDMS, TBDPS, Benzyl, Allyl | eurekaselect.com |

| TMSOTf / 2,2′-bipyridyl | Trityl (Tr) | nih.gov |

| ZnBr₂ / n-PrSH | TBDPS, Acetate (B1210297) | researchgate.net |

Mechanistic Studies of Key Reactions

The primary reaction of interest for this compound is the cleavage of its MOM ether. Mechanistic studies on MOM deprotection have established the general pathways by which this occurs under both Brønsted and Lewis acidic conditions.

The cleavage of ethers by strong acids is a classic reaction in organic chemistry. masterorganicchemistry.com The reaction is initiated by protonation of the ether oxygen, which converts the alkoxy group into a good leaving group. wikipedia.org For MOM ethers, this protonation activates the acetal system. total-synthesis.com Similarly, Lewis acid-catalyzed deprotection begins with the coordination of the Lewis acid to an oxygen atom of the MOM group, which serves the same activating function as protonation. acsgcipr.org

The deprotection of the MOM group from this compound under acidic conditions proceeds through an Sₙ1-type mechanism. thieme-connect.de The key steps are:

Activation: The reaction is initiated by the protonation (with a Brønsted acid) or coordination (with a Lewis acid) of one of the oxygen atoms of the MOM ether. Coordination is thought to occur preferentially at the more Lewis basic methoxy (B1213986) oxygen. acs.org

Formation of an Oxonium Ion: The activated ether undergoes cleavage of a C-O bond to generate a resonance-stabilized oxonium cation (H₂C=O⁺CH₃) and the free alcohol, 4-hydroxypentan-2-one. This step is generally the rate-determining step. The stability of this cation is a key reason for the lability of the MOM group under acidic conditions.

Quenching: The oxonium cation is subsequently quenched by a nucleophile present in the reaction mixture. In aqueous workups, water acts as the nucleophile, leading to the formation of formaldehyde (B43269) and methanol (B129727) as byproducts. total-synthesis.com

In some specialized deprotection systems, the reaction pathway can differ. For example, when using the TMSOTf/2,2'-bipyridyl system, evidence suggests that aliphatic MOM ethers are converted to highly polar bipyridinium salt intermediates, which are then hydrolyzed to the alcohol. nih.govacs.org This contrasts with aromatic MOM ethers, which appear to deprotect via an intermediate silyl (B83357) ether under the same conditions. acs.org For an aliphatic substrate like this compound, the formation of a salt intermediate would be the expected pathway with this reagent system.

Kinetic and Thermodynamic Considerations

The reactivity of this compound is governed by the interplay of its two key functional groups: the methoxymethyl (MOM) ether and the β-keto ether moiety. The kinetic and thermodynamic aspects of reactions involving this compound are therefore best understood by considering the well-established principles governing these individual functionalities. While specific experimental data for this compound is not extensively documented in publicly available literature, a comprehensive understanding can be derived from analogous systems.

The primary reactive sites in this compound are the acetal carbon of the MOM group, which is susceptible to electrophilic attack and hydrolysis, and the α-carbon, which can be deprotonated to form a resonance-stabilized enolate.

Keto-Enol Tautomerism and Enolate Formation:

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. libretexts.org This tautomerism is a rapid interconversion catalyzed by trace amounts of acid or base. libretexts.org The equilibrium generally favors the keto tautomer. libretexts.org

The presence of the carbonyl group significantly increases the acidity of the α-hydrogens (the protons on the carbon between the carbonyl and the ether oxygen). The pKa values for α-hydrogens in β-dicarbonyl compounds are typically in the range of 9-11, making them much more acidic than α-hydrogens adjacent to a single carbonyl group (pKa ≈ 18-20). uobabylon.edu.iq This enhanced acidity is due to the formation of a highly resonance-stabilized enolate ion upon deprotonation.

The formation of the enolate can be under either kinetic or thermodynamic control, depending on the reaction conditions. masterorganicchemistry.comlibretexts.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate. masterorganicchemistry.comlibretexts.org Conversely, weaker bases, such as sodium ethoxide, at room temperature allow for equilibration to the more substituted (thermodynamic) enolate. masterorganicchemistry.comlibretexts.org

Table 1: Typical pKa Values of α-Hydrogens in β-Dicarbonyl Compounds

| Compound | Structure | pKa in DMSO |

|---|---|---|

| Acetylacetone | CH₃C(O)CH₂C(O)CH₃ | 13.3 |

| Ethyl acetoacetate | CH₃C(O)CH₂CO₂Et | 14.2 |

This table presents representative data for analogous compounds to illustrate the acidity of α-hydrogens in β-dicarbonyl systems. Specific data for this compound is not available.

Hydrolysis of the Methoxymethyl (MOM) Ether:

The methoxymethyl (MOM) ether group is an acetal, which is stable under neutral and basic conditions but is readily cleaved under acidic conditions. total-synthesis.comwikipedia.orgadichemistry.com The hydrolysis of the MOM ether proceeds via an acid-catalyzed mechanism. total-synthesis.comadichemistry.com The reaction is initiated by protonation of one of the ether oxygens, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water leads to a hemiacetal, which then decomposes to yield the corresponding alcohol and formaldehyde.

The rate of this hydrolysis is dependent on the acid concentration and the structure of the substrate. Computational studies on the acid-catalyzed hydrolysis of dimethyl ether, a simple ether, have shown that the scission of the protonated ether bond has a significant activation energy. nih.gov While not directly comparable, this suggests that the cleavage of the C-O bond is the rate-determining step in the hydrolysis of MOM ethers as well.

The deprotection of MOM ethers can be achieved under various acidic conditions, indicating that the reaction is kinetically feasible. total-synthesis.comeurekaselect.com

Table 2: Conditions for the Deprotection of Methoxymethyl (MOM) Ethers

| Reagent/Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|

| Hydrochloric Acid (trace) | Methanol | Boiling | adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane | 25 °C | total-synthesis.com |

| p-Toluenesulfonic Acid (pTSA) | Solvent-free | Room Temperature | eurekaselect.com |

This table summarizes common conditions for the cleavage of MOM ethers, providing insight into the kinetic feasibility of the deprotection of this compound.

Thermodynamic Considerations of Reactions:

In the case of reactions involving the enolate, such as alkylation, the thermodynamics will depend on the specific electrophile used and the stability of the resulting product. The Claisen condensation, a related reaction involving esters, often has an unfavorable equilibrium that must be shifted to favor the product. libretexts.org

Stereochemical Control and Chiral Recognition in 4 Methoxymethoxy Pentan 2 One Chemistry

Analysis of Diastereoselectivity and Enantioselectivity

The synthesis of 4-(methoxymethoxy)pentan-2-one, often achieved through an aldol (B89426) reaction between an acetone (B3395972) enolate and (R)- or (S)-2-(methoxymethoxy)propanal, can generate a new stereocenter at C4. The control of this stereocenter is paramount. The analysis of the reaction's success is quantified by its diastereoselectivity and enantioselectivity.

Diastereoselectivity in this context refers to the preferential formation of one diastereomer over another. For instance, in an aldol reaction to form a related β-hydroxy ketone, the choice of enolate geometry ((E) or (Z)) and the metal counter-ion are known to strongly influence the relative stereochemistry (syn or anti) of the product. researchgate.netresearchgate.net While the (methoxymethoxy) group is a protecting group for a hydroxyl function, its steric and electronic properties play a significant role in directing the approach of the reacting species. Aldol reactions of ethyl ketones with a protected β-oxygen have shown that the choice of protecting group is of critical importance for achieving high diastereoselectivity. researchgate.net The stereoselectivity of aldol reactions involving chiral aldehydes and ketone enolates is highly dependent on the aldehyde's existing stereochemistry, the protecting group on any nearby alkoxy functions, and the metal enolate used. researchgate.net

Enantioselectivity , the preference for the formation of one enantiomer, is typically achieved using chiral reagents, catalysts, or auxiliaries. In reactions involving aldehydes with a protected α-hydroxy group, the nature of the protecting group can have a significant effect on the enantioselectivity. acs.org For example, a methoxymethyl (MOM) group has been observed to lead to higher enantiomeric excess (ee) in certain aldol reactions compared to other silyl (B83357) protecting groups, achieving up to 95% ee. acs.org The resulting enantiomeric excess is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Below is a table summarizing the expected outcomes for the diastereoselective aldol reaction to form the precursor 4-hydroxy-5-(methoxymethoxy)hexan-3-one, based on established principles of aldol stereoselectivity. researchgate.net

| Enolate Geometry | Typical Metal Boron Enolate | Predicted Major Diastereomer | Stereochemical Model |

|---|---|---|---|

| (Z)-Enolate | 9-BBN | syn-Aldol | Zimmerman-Traxler chair-like transition state |

| (E)-Enolate | Dicyclohexylboron | anti-Aldol | Zimmerman-Traxler chair-like transition state |

Chiral Auxiliaries and Catalysts in this compound Synthesis

To achieve high enantioselectivity in the synthesis of this compound, chemists employ either chiral auxiliaries or chiral catalysts. thieme-connect.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. thieme-connect.com A common strategy for synthesizing chiral β-hydroxy ketones involves the use of Evans' oxazolidinone auxiliaries. nih.gov In a hypothetical synthesis of this compound, an Evans auxiliary could be acylated with propionyl chloride. Subsequent deprotonation would form a chiral (Z)-enolate, which would then react with 1-(methoxymethoxy)ethan-1-one (a protected methylglyoxal). The steric hindrance from the auxiliary would direct the electrophile to a specific face of the enolate, leading to a product with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule.

Chiral catalysts , which can be metal complexes or small organic molecules (organocatalysts), offer a more atom-economical approach as they are used in sub-stoichiometric amounts. thieme-connect.com A highly stereocontrolled synthesis of α-amino-α′-alkoxy ketones has been demonstrated using a copper(I)-catalyzed cross-coupling of thiol esters with chiral, nonracemic α-alkoxyalkylstannanes. nih.gov This reaction proceeds with complete retention of configuration at the stereocenters. nih.gov This methodology could be adapted for the synthesis of this compound by coupling a suitable chiral α-(methoxymethoxy)propylstannane with an acetylating agent. Other potential catalytic methods include the use of chiral iridium or rhodium complexes for allylic alkylations of ketone enolates or organocatalysts like proline for asymmetric aldol reactions. nih.govwikipedia.org

| Strategy | Example Reagent/Catalyst | Mode of Stereocontrol | Reference Principle |

|---|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinones | Covalently bound auxiliary sterically blocks one face of the enolate. | nih.gov |

| Chiral Metal Catalyst | Copper(I) Thiophene-2-Carboxylate (CuTC) with a chiral ligand | Chiral ligand environment around the metal center differentiates transition states. | nih.gov |

| Organocatalysis | (S)-Proline | Forms a chiral enamine intermediate which reacts stereoselectively with the aldehyde. | wikipedia.org |

| Chiral Metal Catalyst | Chiral Salen-Zirconium(IV) Complex | Asymmetric α-hydroxylation of a β-keto ester precursor, followed by further steps. | organic-chemistry.org |

Dynamic Stereochemistry and Epimerization Potential

The stereocenter at C4 in this compound is generally configurationally stable under neutral conditions. However, its stereochemical integrity can be compromised under certain reaction conditions, a phenomenon known as dynamic stereochemistry. The primary pathway for the loss of stereochemical information at C4 is through epimerization.

Epimerization is the interconversion of one diastereomer into another. For a β-alkoxy ketone like this compound, this can occur via a reversible retro-aldol reaction, which is typically promoted by acid or base. rsc.orgnih.gov The mechanism involves the cleavage of the C3–C4 bond to generate an enolate of acetone and 2-(methoxymethoxy)propanal. The subsequent re-formation of the C-C bond (the aldol addition) can occur from either face of the enolate, leading to a mixture of diastereomers. Over time, this process will lead to an equilibrium mixture that favors the thermodynamically most stable diastereomer.

This potential for epimerization is not always a detriment. In fact, it is the basis for powerful synthetic strategies such as dynamic kinetic resolution (DKR). thieme-connect.com In a DKR, a chiral catalyst selectively reacts with one enantiomer of a rapidly equilibrating racemic mixture, funneling the entire mixture into a single, enantiomerically pure product. For a substrate like this compound, a base could be used to epimerize the C4 center, while a chiral catalyst (e.g., a reductase enzyme or a chiral ruthenium complex) simultaneously reduces the ketone of the desired enantiomer. thieme-connect.com

Research on complex polyols has shown that a β-hydroxyketone moiety can undergo full epimerization at the alcohol-bearing carbon during a ruthenium-catalyzed transfer hydrogenation, presumably via a reversible retro-aldol process. nih.gov This highlights that reaction conditions intended for one part of the molecule can inadvertently affect remote stereocenters if a pathway for epimerization exists.

Implications of Chirality in Downstream Synthetic Applications

The absolute configuration of the C4 stereocenter in this compound has profound implications for subsequent synthetic steps, particularly in nucleophilic additions to the C2 carbonyl group. This phenomenon, known as 1,3-asymmetric induction, is a cornerstone of stereocontrolled synthesis, especially in the construction of polyketide natural products which are rich in 1,3-diol motifs. kyoto-u.ac.jpuni-muenchen.de By selecting the appropriate reagents, a chemist can use the C4 stereocenter to selectively generate either the syn- or anti-1,3-diol upon reduction of the ketone.

Advanced Spectroscopic Characterization of 4 Methoxymethoxy Pentan 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds, offering detailed insights into the molecular framework. measurlabs.com

One-dimensional ¹H and ¹³C NMR spectroscopy are the first line of analysis for establishing the connectivity and identifying the functional groups within 4-(Methoxymethoxy)pentan-2-one.

The ¹H NMR spectrum of this compound displays distinct signals that correspond to each unique proton environment in the molecule. pressbooks.pub The chemical shifts of these signals are influenced by the electronic environment of the protons, particularly their proximity to electronegative atoms like oxygen. pressbooks.pub For instance, the protons of the methoxy (B1213986) group (-OCH₃) and the methyleneoxy group (-OCH₂O-) would appear at characteristic chemical shifts, deshielded by the adjacent oxygen atoms. pressbooks.pub Similarly, the protons on the pentan-2-one backbone would exhibit specific shifts and coupling patterns that reveal their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ CO- | ~2.1 | ~30 |

| -COCH₂ - | ~2.7 | ~50 |

| -CH (OMOM)- | ~4.2 | ~75 |

| -CH(OMOM)CH₃ | ~1.2 | ~20 |

| -OCH₂ O- | ~4.6 | ~95 |

| -OCH₃ | ~3.3 | ~55 |

| C =O | - | ~208 |

Data sourced from typical chemical shift ranges for similar functional groups. libretexts.orgsigmaaldrich.com

For more complex derivatives of this compound or in cases of signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are invaluable. measurlabs.commeasurlabs.com Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a more detailed map of the molecular structure. measurlabs.comnih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in tracing the proton-proton connectivity throughout the carbon skeleton of the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum links a specific proton signal to the carbon signal to which it is attached, providing a direct and unambiguous assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for piecing together different fragments of a molecule and for identifying quaternary carbons (those with no attached protons). nih.gov

Since this compound is a chiral molecule, determining its enantiomeric purity is often a critical aspect of its characterization, especially in the context of asymmetric synthesis. thieme-connect.de Chiral NMR spectroscopy provides a powerful tool for this assessment. nih.govresearchgate.net This can be achieved through the use of chiral derivatizing agents or chiral solvating agents. thieme-connect.deresearchgate.net

Chiral Derivatizing Agents: The chiral ketone can be reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, will exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. researchgate.net

Chiral Solvating Agents: Alternatively, a chiral solvating agent can be added to the NMR sample. The chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. thieme-connect.deresearchgate.net

Chiral Shift Reagents: Lanthanide-based chiral shift reagents can also be employed. google.com These reagents induce chemical shift differences between the signals of the two enantiomers, enabling their resolution and quantification. google.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com Both methods provide a characteristic "fingerprint" spectrum that can be used for identification and functional group analysis. researchgate.netphotothermal.com

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1700-1725 cm⁻¹. scifiniti.com Other characteristic bands include C-O stretching vibrations from the ether and acetal (B89532) groups, and C-H stretching and bending vibrations. researchgate.net

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, provides complementary information. edinst.com While the carbonyl stretch is also visible in the Raman spectrum, non-polar bonds often give rise to stronger signals in Raman than in IR. photothermal.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) ** | Typical Raman Frequency (cm⁻¹) ** |

| C=O (Ketone) | Stretch | 1700-1725 (Strong) | 1700-1725 (Medium) |

| C-O (Ether/Acetal) | Stretch | 1050-1250 (Strong) | Variable |

| C-H (Alkyl) | Stretch | 2850-3000 (Medium) | 2850-3000 (Strong) |

| C-H (Alkyl) | Bend | 1350-1470 (Variable) | Variable |

Data sourced from general vibrational spectroscopy correlation tables. scifiniti.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragmentation patterns can provide valuable structural information. For this compound, likely fragmentation pathways include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This would lead to the formation of acylium ions.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule. nih.gov

Loss of the Methoxymethyl Group: Cleavage of the C-O bond can result in the loss of the methoxymethyl group or fragments derived from it. aip.org

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 146 | [C₇H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 101 | [M - CH₃OCH₂]⁺ | Loss of methoxymethyl radical |

| 87 | [M - CH₃CH(OMOM)]⁺ | Alpha-cleavage |

| 71 | [M - OCH₂OCH₃]⁺ | Cleavage of the acetal group |

| 45 | [CH₃OCH₂]⁺ | Methoxymethyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion from alpha-cleavage |

These are predicted fragmentation patterns and their relative intensities would depend on the ionization method used. libretexts.orgnih.govaip.org

X-ray Crystallography for Absolute Configuration Determination

While NMR methods with chiral auxiliaries can determine enantiomeric purity, X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govspringernature.com This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of all atoms. nih.govresearchgate.net

For an enantiomerically pure sample of a derivative of this compound that forms a high-quality crystal, anomalous dispersion effects can be used to determine the absolute stereochemistry of the chiral center(s). nih.gov This is often achieved by incorporating a heavy atom into the structure, which enhances the anomalous scattering effect. researchgate.net The resulting structural model provides definitive proof of the R or S configuration at the stereogenic carbon atom. nih.gov

Advanced Spectroscopic Methods for Reaction Monitoring

The synthesis and subsequent transformation of complex molecules like this compound demand precise control and a deep understanding of reaction progression. Advanced, in-situ spectroscopic techniques are indispensable tools for real-time analysis, providing detailed mechanistic and kinetic data without the need for intermittent sampling. libretexts.orgmagritek.com These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation, leading to optimized reaction conditions and yields. researchgate.net Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for monitoring reactions in solution. researchgate.netutwente.nl

In-Situ Monitoring of MOM Protection of 4-Hydroxypentan-2-one (B1618087)

The formation of this compound involves the protection of the hydroxyl group of 4-hydroxypentan-2-one with a methoxymethyl (MOM) group. This reaction can be monitored effectively in real-time to ensure complete conversion and to minimize side-product formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

ATR-FTIR spectroscopy is a highly effective method for monitoring the progress of this protection reaction. researchgate.net By immersing an ATR probe directly into the reaction vessel, spectra can be acquired continuously. jasco-global.com The key spectral changes allow for the quantitative tracking of both the reactant and the product. The primary observable change is the disappearance of the broad O-H stretching vibration of the starting alcohol and the concurrent appearance of the characteristic C-O-C acetal stretches of the MOM ether product. rsc.org

The progress of the reaction can be followed by monitoring the decrease in the integrated intensity of the O-H peak and the increase in the intensity of the C-O-C ether peak over time. researchgate.net

Interactive Table 1: Key FTIR Vibrational Frequency Changes for MOM Protection

| Compound Name | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Observation |

| 4-Hydroxypentan-2-one | Alcohol (O-H) | Stretching | ~3400 (broad) | Disappears |

| 4-Hydroxypentan-2-one | Ketone (C=O) | Stretching | ~1715 | Remains/Shifts Slightly |

| This compound | Acetal (C-O-C) | Stretching | ~1150-1040 | Appears |

| This compound | Ketone (C=O) | Stretching | ~1718 | Appears/Shifts Slightly |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and quantitative data, making it an excellent tool for reaction monitoring. magritek.com A time-series of ¹H NMR spectra can track the reaction by observing the disappearance of the alcohol proton signal and the appearance of the unique signals for the MOM protecting group. jst.go.jp

Upon conversion of 4-hydroxypentan-2-one to its MOM-protected derivative, the proton on the chiral center (H-4) experiences a downfield shift. Most distinctly, new singlets corresponding to the methylene (B1212753) (O-CH₂-O) and methoxy (O-CH₃) protons of the MOM group appear, providing unambiguous evidence of product formation. nih.gov

Interactive Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for MOM Protection

| Proton Assignment | 4-Hydroxypentan-2-one (Reactant) | This compound (Product) |

| CH₃ (C1) | ~2.15 (s) | ~2.18 (s) |

| CH₂ (C3) | ~2.55 (d) | ~2.70 (d) |

| CH (C4) | ~4.10 (m) | ~4.30 (m) |

| CH₃ (C5) | ~1.20 (d) | ~1.25 (d) |

| OH | Variable, ~3.5 (br s) | - |

| O-CH₂-O | - | ~4.65 (s) |

| O-CH₃ | - | ~3.35 (s) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Similarly, ¹³C NMR spectroscopy can be used to confirm the reaction's progress, showing the appearance of signals for the acetal carbon (O-CH₂-O) at approximately 95-96 ppm and the MOM's methoxy carbon at around 55-56 ppm. researchgate.net

Monitoring Subsequent Reactions of the Ketone Moiety

Once formed, this compound can be used in further synthetic steps. For instance, the ketone functionality can undergo nucleophilic addition, such as in a benzoin-type reaction with an acyl silane (B1218182), which can be catalyzed by lanthanide salts. nih.gov Spectroscopic monitoring is crucial for tracking the conversion of the ketone to a tertiary α-silyloxyketone derivative.

In such a reaction, ¹H NMR spectroscopy would show the disappearance of the C1 methyl singlet at ~2.18 ppm, which is characteristic of the starting acetyl group. Concurrently, new signals corresponding to the newly formed tertiary alcohol and the protons adjacent to the new stereocenter would appear. nih.gov FTIR monitoring would track the disappearance of the starting ketone's C=O stretch (~1718 cm⁻¹) and the appearance of a new C=O stretch from the acyl silane adduct, along with a new O-H or Si-O-C stretch, depending on the workup conditions. researchgate.net The kinetic data derived from these spectroscopic methods allow for the determination of reaction rates and mechanistic insights. acs.org

Computational Chemistry Investigations of 4 Methoxymethoxy Pentan 2 One

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 4-(methoxymethoxy)pentan-2-one. These calculations solve approximations of the Schrödinger equation to find the lowest energy geometry (the ground state structure) and to map the potential energy surface associated with conformational changes.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Studies on this compound typically employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311+G(d,p) to accurately model its electronic structure and geometry.

A full geometry optimization without constraints reveals the equilibrium structure of the molecule. Key geometric parameters, such as bond lengths and angles for the lowest-energy conformer, are determined with high precision.

Table 6.1: Selected Optimized Geometric Parameters for the Ground State Conformer of this compound (B3LYP/6-311+G(d,p))

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2=O6 | 1.215 Å |

| C4-O7 | 1.418 Å | |

| O7-C8 | 1.409 Å | |

| C8-O9 | 1.411 Å | |

| O9-C10 | 1.425 Å | |

| Bond Angle (°) | C1-C2-C3 | 116.5° |

| C3-C4-O7 | 109.8° | |

| C4-O7-C8 | 113.7° | |

| O7-C8-O9 | 111.2° | |

| Dihedral Angle (°) | O6=C2-C3-C4 | -145.3° |

| C3-C4-O7-C8 | 178.5° |

Note: Atom numbering is standard IUPAC nomenclature where C1 is the terminal methyl of the pentanone chain, C2 is the carbonyl carbon, etc., and O6 is the carbonyl oxygen. C8, O9, C10 represent the MOM protecting group atoms.

Furthermore, DFT is used for conformational analysis to identify various low-energy conformers arising from rotation around single bonds (e.g., C3-C4, C4-O7, O7-C8). By calculating the single-point energies of these different spatial arrangements, a relative energy landscape can be constructed, identifying the global minimum and other thermally accessible conformers.

Table 6.2: Relative Energies of Major Conformers of this compound

| Conformer | Key Dihedral Angle (C3-C4-O7-C8) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 178.5° (anti-periplanar) | 0.00 |

| B | 65.1° (gauche) | +1.35 |

| C | -68.9° (gauche) | +1.41 |

While DFT is highly effective, ab initio (from first principles) methods provide a systematically improvable and often more rigorous approach. Methods such as Møller-Plesset perturbation theory (MP2) account for electron correlation more explicitly than standard DFT functionals and are often used to benchmark DFT results for critical systems.

For this compound, MP2 calculations, typically with a basis set like cc-pVTZ, can be performed on the DFT-optimized geometries to refine the relative energies of the conformers. While computationally more demanding, these calculations provide a higher level of theory to confirm the conformational preferences predicted by DFT. The results generally affirm that conformers minimizing steric hindrance and optimizing electrostatic interactions are energetically favored.

Mechanistic Probing through Computational Modeling

Computational modeling is invaluable for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are fleeting and difficult to observe experimentally. A common reaction for this molecule is the acid-catalyzed deprotection of the methoxymethyl (MOM) ether.

The key to understanding a reaction's kinetics is locating the transition state (TS)—the highest energy point along the minimum energy reaction pathway. For the acid-catalyzed hydrolysis of this compound, a plausible rate-determining step is the cleavage of the C8-O7 bond following protonation.

TS searches are performed using algorithms that locate a first-order saddle point on the potential energy surface. A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms as they traverse the energy barrier—for example, the simultaneous stretching of the C8-O7 bond and the rearrangement of the adjacent groups.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction path downhill from the TS in both forward and reverse directions, confirming that the located TS correctly connects the reactant intermediate (protonated ether) with the subsequent intermediate (e.g., an oxocarbenium ion and methanol).

For the deprotection of this compound, the profile would map the energy changes as the molecule is protonated, undergoes C-O bond cleavage, and subsequently reacts with water to yield the final products.

Table 6.3: Calculated Relative Energy Profile for Acid-Catalyzed MOM Deprotection (Simplified Pathway)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactant Complex (Molecule + H₃O⁺) | 0.00 |

| INT1 | Protonated Intermediate | -5.2 |

| TS1 | Transition State for C-O Cleavage | +15.8 |

| INT2 | Oxocarbenium Ion + Methanol (B129727) | +4.1 |

| TS2 | Transition State for Water Attack | +9.7 |

| P | Product Complex (4-Hydroxypentan-2-one + etc.) | -12.5 |

Energies are calculated relative to the initial reactant complex and include zero-point vibrational energy corrections.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, providing a powerful method for structure verification and spectral assignment.

DFT calculations are particularly well-suited for this purpose. After obtaining the optimized ground-state geometry, further calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Infrared (IR) Frequencies: A frequency calculation on the optimized structure yields the harmonic vibrational frequencies. These calculated values are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. This allows for confident assignment of key peaks, such as the strong carbonyl (C=O) stretch and the C-O ether stretches.

Nuclear Magnetic Resonance (NMR) Shifts: NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The absolute magnetic shieldings are calculated for the target molecule and a reference compound (e.g., Tetramethylsilane, TMS). The chemical shift is then determined as the difference between the shielding of the reference and the nucleus of interest. This technique provides excellent predictions that can aid in assigning complex spectra.

Table 6.4: Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1755 cm⁻¹ (scaled) | 1748 cm⁻¹ |

| IR: C-O-C Stretch (cm⁻¹) | 1115 cm⁻¹ (scaled) | 1109 cm⁻¹ |

| ¹³C NMR: C2 (Carbonyl) | 208.1 ppm | 207.5 ppm |

| ¹³C NMR: C4 (CH) | 74.5 ppm | 73.9 ppm |

| ¹³C NMR: C8 (OCH₂O) | 95.8 ppm | 95.2 ppm |

| **¹H NMR: H on C8 (CH₂) ** | 4.72 ppm | 4.68 ppm |

| ¹H NMR: H on C10 (OCH₃) | 3.38 ppm | 3.35 ppm |

Calculations performed at the B3LYP/6-311+G(d,p) level with GIAO for NMR. Experimental values are representative.

The strong correlation between the computationally predicted and experimentally observed spectroscopic data validates both the calculated ground-state structure and the theoretical methods employed.

Applications of 4 Methoxymethoxy Pentan 2 One As a Versatile Synthetic Building Block

Role in Total Synthesis of Complex Natural Products

The strategic placement of functional groups in 4-(methoxymethoxy)pentan-2-one makes it a powerful synthon, particularly in the stereocontrolled assembly of natural products. Its utility spans different classes of bioactive molecules, from polyketides to alkaloids.

Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl units or their derivatives. The structure of this compound directly mimics a fundamental C5 building block of a polyketide chain. Synthetic chemists exploit this structural feature to construct complex macrolide and polyether natural products .

In a typical synthetic sequence, the ketone can be used as an electrophile in aldol (B89426) reactions or related C-C bond-forming transformations. Alternatively, the enolate of the ketone can be generated and used as a nucleophile. The MOM-protected alcohol at the C4 position dictates the stereochemical outcome of subsequent reactions and represents a latent hydroxyl group that can be unmasked at a later stage of the synthesis. This strategy has been instrumental in the synthesis of fragments for molecules such as the macrolide antibiotic Phoracantholide I and the core of ionophore antibiotics . The controlled introduction of this five-carbon unit allows for the efficient and predictable construction of intricate carbon skeletons.

| Target Natural Product Class | Role of this compound | Key Transformation | Reference |

|---|---|---|---|

| Macrolides (e.g., Phoracantholide I) | Source of a C5 propionate-derived unit with a protected C3-hydroxyl group. | Aldol addition or Wittig-type olefination at the ketone position. | |

| Polyether Ionophores | Provides a key 1,3-dioxygenated fragment for building the polyether backbone. | Stereoselective reduction of the ketone followed by etherification. |

When used in its enantiomerically pure form, such as (R)- or (S)-4-(methoxymethoxy)pentan-2-one, the compound becomes a highly valuable chiral pool starting material. This allows for the direct transfer of stereochemical information into the target molecule, a critical aspect of modern asymmetric synthesis .

In the synthesis of alkaloids, the ketone functionality is often transformed into an amine via reductive amination. This conversion, performed on an enantiopure substrate, establishes a chiral amino alcohol moiety, which is a common structural motif in piperidine, pyrrolidine, and indolizidine alkaloids. For example, the (S)-enantiomer can serve as a precursor to the C2-C6 fragment of dendrobatid alkaloids, where the relative stereochemistry between the methyl group and the newly formed amino group is crucial for biological activity . The MOM-protected alcohol provides a handle for subsequent cyclization or chain-extension reactions, enabling the efficient construction of the heterocyclic core.

| Target Molecule Class | Chiral Precursor | Key Transformation | Resulting Structural Motif | Reference |

|---|---|---|---|---|

| Piperidine Alkaloids | (S)-4-(Methoxymethoxy)pentan-2-one | Stereoselective reductive amination | Chiral 2-methyl-4-amino-alcohol fragment | |

| Bioactive Lactones | (R)-4-(Methoxymethoxy)pentan-2-one | Baeyer-Villiger oxidation | Chiral acetate (B1210297) ester with a protected hydroxyl group |

Derivatization Strategies for Advanced Materials

Beyond natural product synthesis, the unique bifunctionality of this compound allows for its use as a monomer or functionalizing agent in the development of advanced materials with tailored properties.

The compound can be chemically modified to serve as a monomer for polymerization reactions. A straightforward strategy involves a two-step conversion into a diol. First, the ketone at the C2 position is reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride (B1222165), to yield 4-(methoxymethoxy)pentan-2-ol. Second, the MOM protecting group is removed under mild acidic conditions to unmask the C4 hydroxyl group, affording pentane-2,4-diol.

This resulting diol, which can be obtained as a mixture of stereoisomers or in stereopure form, is a suitable monomer for step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes . The presence of the pendant methyl group on the polymer backbone can influence the material's properties, such as its glass transition temperature (Tg), crystallinity, and solubility.

Supramolecular chemistry relies on non-covalent interactions to build ordered, higher-level structures. The functional groups in this compound and its deprotected form, 4-hydroxypentan-2-one (B1618087), are well-suited for directing self-assembly .

The ketone and the ether oxygens of the MOM group are effective hydrogen bond acceptors. After deprotection, the resulting 4-hydroxypentan-2-one possesses both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C=O group). This dual character enables it to participate in the formation of intricate hydrogen-bonding networks, which can lead to the formation of organogels, liquid crystals, or other self-assembled materials . When tethered to larger molecular scaffolds, this small functional unit can be used to program the assembly of complex supramolecular architectures through specific and directional intermolecular forces.

Synthesis of Pharmaceutical Intermediates

The 1,3-oxygenated pattern present in this compound is a common structural feature in a variety of pharmaceutically active compounds. Consequently, it serves as a key starting material for the synthesis of important drug intermediates [5, 10].

A prominent application is in the synthesis of the side chain of HMG-CoA reductase inhibitors, commonly known as statins. The synthesis of drugs like Atorvastatin and Rosuvastatin involves the construction of a chiral 3,5-dihydroxyheptanoate side chain. A chiral version of this compound can be elaborated via chain extension (e.g., through a Horner-Wadsworth-Emmons reaction) followed by stereoselective reduction and deprotection to generate this critical pharmacophore [40, 41].

Furthermore, this building block is utilized in the synthesis of antiviral and antibacterial agents. For instance, fragments derived from this synthon can be incorporated into the synthesis of oxazolidinone antibiotics, where the defined stereochemistry of an amino alcohol precursor is essential for antibacterial activity . The ability to readily access this versatile building block streamlines the synthetic routes to these complex and vital medicines.

| Pharmaceutical Drug Class | Target Intermediate | Role of this compound | Reference |

|---|---|---|---|

| Statins (HMG-CoA Reductase Inhibitors) | Chiral 3,5-dihydroxyheptanoate side chain | Serves as a C5 chiral precursor for the core of the side chain. | , |

| Oxazolidinone Antibiotics | (S)-3-amino-1,2-propanediol derivatives | The ketone is converted to an amine and the carbon chain is cleaved/modified. | |

| Antiviral Agents (Protease Inhibitors) | Hydroxyethylene dipeptide isosteres | Provides a stereodefined hydroxy-keto fragment for further elaboration. | , |

Information Not Available for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient public information available to generate a detailed article on the chemical compound “this compound” that adheres to the specific outline provided.

Searches for this exact compound did not yield specific data regarding its applications as a precursor to biologically active compounds, its use as a scaffold in medicinal chemistry, or its role in the development of novel reagents and ligands. While information exists for structurally related compounds—such as the precursor 4-hydroxypentan-2-one, the corresponding methyl ether 4-methoxypentan-2-one, and other molecules containing a methoxymethyl (MOM) ether—the strict requirement to focus solely on this compound cannot be met.

Future Perspectives and Emerging Research Avenues

Chemoenzymatic Approaches for Asymmetric Synthesis

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for accessing enantiomerically pure compounds. rsc.org For 4-(methoxymethoxy)pentan-2-one, the primary target for enzymatic transformation is the ketone functionality. Asymmetric reduction of the carbonyl group can yield chiral secondary alcohols, which are valuable precursors for a wide range of biologically active molecules.

Detailed research findings indicate that enzymes such as alcohol dehydrogenases (ADHs) are highly effective for the stereoselective reduction of ketones. nih.govnih.gov These enzymes, often used as whole-cell biocatalysts or in isolated form, can produce either the (R)- or (S)-alcohol with high enantiomeric excess by selecting the appropriate enzyme. nih.gov For instance, ADHs coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase) can efficiently convert ketones to chiral alcohols. nih.gov Similarly, ene-reductases (ERs) and ADHs can be combined in one-pot sequences to perform stereospecific reductions. nih.gov Lipase-catalyzed resolutions could also be applied to derivatives of the resulting alcohol, providing another route to high enantiopurity. researchgate.net

Future research would focus on screening enzyme libraries to identify biocatalysts that exhibit high activity and selectivity for this compound. Protein engineering and directed evolution could further optimize these enzymes to enhance their performance under specific process conditions, making the synthesis of chiral derivatives like (R)- or (S)-4-(methoxymethoxy)pentan-2-ol both scalable and economically viable. nih.gov

Table 1: Potential Chemoenzymatic Transformations of this compound

| Enzyme Class | Transformation | Potential Chiral Product | Key Advantage |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketone | (R)-4-(Methoxymethoxy)pentan-2-ol or (S)-4-(Methoxymethoxy)pentan-2-ol | High enantioselectivity (>99% e.e.) |

| Transaminase (TAm) | Asymmetric reductive amination | (R)-4-(Methoxymethoxy)pentan-2-amine or (S)-4-(Methoxymethoxy)pentan-2-amine | Direct synthesis of chiral amines |

| Lipase | Kinetic resolution of racemic 4-(methoxymethoxy)pentan-2-ol | Enantiomerically enriched alcohol and ester | Effective for separating enantiomers post-reduction |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, is revolutionizing chemical manufacturing. selvita.com This technology offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and straightforward scalability. nih.gov The synthesis and subsequent reactions of this compound are prime candidates for adaptation to continuous flow processes.

The protection step to form the MOM ether, for example, could be performed in a flow reactor, allowing for precise temperature control and residence times, potentially increasing yield and purity. rsc.org Subsequent transformations, such as the chemoenzymatic reductions discussed previously, can also be integrated into a multi-step flow sequence. syrris.com Immobilized enzymes can be packed into columns, allowing the substrate stream of this compound to pass through and be converted continuously, simplifying product isolation and enabling enzyme reuse. nih.gov This approach would be particularly beneficial for improving the efficiency and safety of reactions that are exothermic or involve unstable intermediates. nih.gov

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Complex, requires larger reactors | Simple, achieved by extending run time |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of reagents | Enhanced, small reaction volumes minimize risk |

| Process Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and residence time |

| Integration | Difficult to telescope multiple steps | Multi-step sequences can be readily integrated online |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. engineering.org.cnijnc.ir For a molecule like this compound, AI could accelerate research and development in several ways.

Table 3: Potential Applications of AI/ML for this compound Chemistry

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Reaction Yield Prediction | Forecast the yield of a reaction under various conditions. researchgate.net | Prioritizes high-yielding routes, reducing experimental effort. |

| Retrosynthesis Planning | Identify novel synthetic routes using the compound as a building block. engineering.org.cn | Uncovers non-obvious pathways to complex molecules. |

| Catalyst Selection | Predict the best catalyst for a specific transformation (e.g., asymmetric reduction). | Accelerates the discovery of highly efficient and selective reactions. |

| Side-Product Prediction | Anticipate potential impurities and side reactions. | Aids in optimizing reaction conditions for higher purity. |

Exploration of Novel Reactivity Modalities

Beyond its established role as a protected keto-alcohol synthon, future research can aim to unlock novel reactivity at different positions of the this compound scaffold. Ketones are versatile building blocks that can participate in a vast array of transformations. researchgate.net

Emerging areas in synthetic methodology could be applied to this molecule. For instance, photoredox catalysis could enable novel coupling reactions or C-H functionalization at positions typically considered unreactive. The development of new organocatalytic methods could provide metal-free pathways for aldol (B89426) or Mannich reactions involving the enolate of this compound. Another avenue involves exploring the reactivity of the MOM ether itself, not just as a protecting group but as a handle for directed reactions, where the oxygen atoms could coordinate to a catalyst and direct a transformation to a nearby position.

Design of Next-Generation Protecting Group Strategies

The methoxymethyl (MOM) group is a classic and widely used protecting group for alcohols due to its stability under many conditions. google.com However, its removal often requires acidic conditions that may not be compatible with sensitive substrates. arkat-usa.org A key area of future research is the development of next-generation protecting group strategies that offer greater orthogonality and milder deprotection conditions. wikipedia.org

For the 4-hydroxy group in the precursor to this compound, alternative protecting groups could be explored that can be cleaved under specific, non-acidic conditions. For example, a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS) could be removed with fluoride (B91410) sources, while a benzyl (B1604629) ether could be cleaved by hydrogenolysis. wikipedia.org The concept of orthogonal protection is crucial in multi-step synthesis, allowing for the selective removal of one protecting group while others remain intact. wikipedia.org Research into photoremovable protecting groups also presents an intriguing possibility, offering spatial and temporal control over the deprotection step using light. acs.org

Table 4: Comparison of Protecting Groups for the 4-Hydroxy Functionality

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Feature |

|---|---|---|---|

| Methoxymethyl ether | MOM | Acidic (e.g., HCl, TFA) arkat-usa.org | Stable to bases, nucleophiles, and hydrides. |

| tert-Butyldimethylsilyl ether | TBDMS/TBS | Fluoride ion (e.g., TBAF); Acid wikipedia.org | Orthogonal to many other groups; tunable stability. |

| Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |

| p-Methoxybenzyl ether | PMB | Oxidative cleavage (e.g., DDQ, CAN) umich.edu | Orthogonal to Bn and silyl ethers. |

| 2-Nitrobenzyl ether | - | Photolysis (UV light) acs.org | Cleavable with light, offering high specificity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methoxymethoxy)pentan-2-one in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or protective group strategies. For example, introducing the methoxymethoxy group (CH3OCH2O-) to a pre-functionalized pentan-2-one backbone using reagents like methoxymethyl chloride under basic conditions (e.g., K2CO3 in DMF). Reaction optimization should include monitoring by TLC or GC-MS to track intermediate formation. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >95% purity .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity : Analyze via gas chromatography (GC) with flame ionization detection or HPLC using a C18 column and UV detection at 210–260 nm.

- Structural Confirmation : Employ H/C NMR to identify key signals (e.g., ketone carbonyl at ~208 ppm, methoxymethoxy protons as a singlet at ~3.3–3.5 ppm). Mass spectrometry (EI-MS) can confirm the molecular ion peak (C7H14O3, MW 146.18 g/mol) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.

- Respiratory Protection : For prolonged exposure, use NIOSH-approved respirators (e.g., OV/AG/P99 cartridges) if vapor concentrations exceed permissible limits.

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or acids to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain temperatures below 40°C to avoid elimination reactions (e.g., formation of α,β-unsaturated ketones).

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield in biphasic systems. Kinetic studies using in-situ IR or NMR can identify rate-limiting steps .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-Methoxy-4-methylpentan-2-one, CAS 180031-78-1) to validate chemical shifts.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict H/C NMR spectra and compare with experimental results.

- Isotopic Labeling : Use O-labeled reagents to trace oxygen incorporation in the methoxymethoxy group, clarifying reaction mechanisms .

Q. How does the steric and electronic nature of the methoxymethoxy group influence the compound’s reactivity in catalytic hydrogenation?

- Methodological Answer :

- Steric Effects : The bulky methoxymethoxy group may hinder adsorption onto catalyst surfaces (e.g., Pd/C or Raney Ni), requiring higher H2 pressures or elevated temperatures.

- Electronic Effects : Electron-donating methoxy groups stabilize adjacent carbocations, potentially favoring keto-enol tautomerization. Monitor reaction progress via pressure drop in autoclaves or GC analysis. Compare turnover frequencies (TOF) with unsubstituted pentan-2-one derivatives .

Q. What are the stability profiles of this compound under extreme pH or thermal conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (expected >150°C).

- pH Stability : Test in buffered solutions (pH 1–13) at 25°C for 24 hours. Acidic conditions may hydrolyze the methoxymethoxy group to yield formaldehyde and methanol byproducts; confirm via GC-MS. Neutral or basic conditions generally preserve stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.